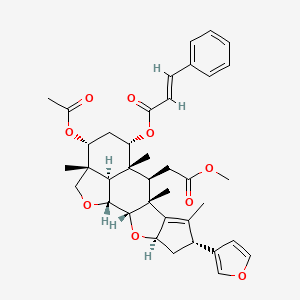

Ohchinin Acetate

Description

This compound has been reported in Azadirachta indica with data available.

Properties

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O9/c1-21-25(24-14-15-43-19-24)16-26-32(21)38(5)27(17-31(41)42-6)37(4)29(47-30(40)13-12-23-10-8-7-9-11-23)18-28(45-22(2)39)36(3)20-44-33(34(36)37)35(38)46-26/h7-15,19,25-29,33-35H,16-18,20H2,1-6H3/b13-12+/t25-,26-,27-,28-,29+,33-,34+,35-,36-,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFHWXOCTSBEPC-CUNMOGCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ohchinin Acetate: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin acetate, a complex limonoid, was first identified in the mid-20th century from plant sources known for their traditional medicinal properties. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound. It includes a detailed summary of its physicochemical properties and available quantitative data on its cytotoxic effects. While the seminal publication detailing its isolation and structural elucidation remains a cornerstone of its history, this document also explores recent computational studies suggesting its potential as an antiviral agent. Methodologies for the evaluation of its cytotoxic activity are presented, alongside visualizations of its discovery workflow and a computationally predicted signaling pathway. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Introduction

This compound is a naturally occurring triterpenoid belonging to the limonoid class of compounds.[1] First isolated from Melia azedarach Linn. var. japonica Makino, it has also been identified in Azadirachta indica (Neem), both of which are plants with a rich history in traditional medicine.[1][2] The complex molecular structure of this compound has made it a subject of interest for natural product chemists, and its potential biological activities are an area of ongoing investigation. This document aims to consolidate the available scientific information on this compound, with a focus on its discovery, origin, and cytotoxic properties.

Discovery and Origin

Initial Discovery

This compound was first reported in the scientific literature in a 1978 publication in the journal Chemistry Letters by Ochi and colleagues.[3] This foundational study detailed the isolation and structural elucidation of this compound from the fruit of Melia azedarach Linn. var. japonica Makino.[3] The elucidation of its complex pentacyclic structure was a significant achievement, relying on the spectroscopic techniques of the time.

Natural Sources

The primary natural sources of this compound are plants from the Meliaceae family:

-

Melia azedarach Linn. var. japonica Makino : The fruit of this plant is the original reported source of this compound.[3]

-

Azadirachta indica : Also known as Neem, this plant is another documented source of the compound.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C38H44O9 | PubChem CID: 52952322[1] |

| Molecular Weight | 644.7 g/mol | PubChem CID: 52952322[1] |

| Class | Limonoid | Chemical Reviews (2011)[4] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Experimental Protocols

General Isolation Workflow of Limonoids

The isolation of limonoids such as this compound from plant sources typically involves a multi-step process of extraction and chromatographic separation.

Cytotoxicity Assay Protocol

The cytotoxic activity of this compound, as reported by Akihisa et al. (2014), was likely determined using a standard cell viability assay, such as the MTT or XTT assay. A general protocol for such an assay is provided below.

-

Cell Culture : Human cancer cell lines (e.g., HL60, AZ549, SK-BR-3, HepG2) and a normal cell line (e.g., RPMI 1788) are cultured in appropriate media and conditions.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : A stock solution of this compound is prepared and serially diluted to various concentrations. The cells are then treated with these concentrations.

-

Incubation : The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assay : A viability reagent (e.g., MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Data Acquisition : The formazan crystals are solubilized, and the absorbance is read using a microplate reader.

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against compound concentration.

Biological Activity

Cytotoxicity

A 2014 study by Akihisa and colleagues in the Journal of Natural Products investigated the cytotoxic effects of several limonoids, including this compound, against a panel of human cancer cell lines. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HL60 | Leukemia | 9.9 |

| AZ549 | Lung | >20 |

| SK-BR-3 | Breast | >20 |

| HepG2 | Liver | >20 |

| RPMI 1788 | Normal Lymphocyte | >20 |

Data from Akihisa et al., J. Nat. Prod. (2014).[5]

This compound demonstrated moderate cytotoxic activity against the HL60 leukemia cell line, with an IC50 value of 9.9 µM.[5] Its activity against the other tested cancer cell lines was less potent, with IC50 values exceeding 20 µM.[5] Importantly, it showed low cytotoxicity against the normal lymphocyte cell line RPMI 1788, suggesting some level of selectivity for cancer cells.[5]

Potential Antiviral Activity

A recent computational study by Dwivedi et al. explored the potential of various bioflavonoids from Azadirachta indica to inhibit the RNA-dependent RNA polymerase (RdRp) of the Japanese encephalitis virus (JEV).[6][7][8] Through virtual screening and molecular docking simulations, this compound was identified as a potential inhibitor of the JEV RdRp.[6][7][8][9][10] This in silico analysis suggests that this compound may interfere with viral replication by binding to the active site of this essential viral enzyme.[9][10]

The proposed mechanism involves the binding of this compound to key amino acid residues within the active site of the JEV RdRp, thereby preventing its function in replicating the viral RNA genome.[9][10]

It is important to note that this proposed antiviral activity is based on computational modeling and awaits experimental validation.

Conclusion and Future Directions

This compound, a structurally complex limonoid from Melia azedarach and Azadirachta indica, has demonstrated moderate and selective cytotoxic activity against leukemia cells in vitro. While the original detailed experimental protocols for its isolation are not readily accessible, modern chromatographic and spectroscopic techniques would be applicable for its re-isolation and characterization. Recent computational studies have opened a new avenue of investigation into its potential as an antiviral agent against the Japanese encephalitis virus.

Future research should focus on:

-

Re-isolation and Full Structural Characterization : To provide modern, comprehensive spectroscopic data and confirm the structure reported in 1978.

-

Total Synthesis : The chemical synthesis of this compound would provide a renewable source for further biological studies and allow for the generation of analogs with potentially improved activity.

-

In Vitro and In Vivo Validation of Antiviral Activity : Experimental studies are needed to confirm the computationally predicted antiviral effects and to determine its potency and mechanism of action.

-

Investigation of Other Biological Activities : Given the traditional medicinal uses of its plant sources, further screening of this compound for other biological activities, such as anti-inflammatory or insect antifeedant properties, is warranted.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for evaluating its potential as a lead compound for the development of new therapeutic agents.

References

- 1. This compound | C38H44O9 | CID 52952322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS:67023-81-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nihon-neemkyokai.com [nihon-neemkyokai.com]

- 6. Mechanistic insights into the Japanese encephalitis virus RNA dependent RNA polymerase protein inhibition by bioflavonoids from Azadirachta indica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Advances in Japanese Encephalitis Virus Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Advances in Japanese Encephalitis Virus Drug Development [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to Ohchinin Acetate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin Acetate is a complex tetranortriterpenoid, a class of limonoids, naturally occurring in plants of the Meliaceae family, notably Azadirachta indica (Neem) and Melia azedarach.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, alongside data on its potential biological effects, are presented to support further research and development.

Chemical Structure and Properties

This compound is a structurally intricate natural product. Its chemical identity and properties are summarized below.

Chemical Structure

The definitive structure of this compound has been elucidated through spectroscopic methods.

Figure 1: 2D Chemical Structure of this compound

Caption: Simplified diagram of this compound's key structural features.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C38H44O9 | PubChem[1] |

| Molar Mass | 644.77 g/mol | PubChem[1] |

| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate | PubChem[1] |

| CAS Number | 67023-81-8 | ChemicalBook |

| Predicted Boiling Point | 694.3 ± 55.0 °C | ChemicalBook |

| Predicted Density | 1.27 ± 0.1 g/cm³ | ChemicalBook |

| Appearance | Colorless prisms | Ochi et al., 1978 |

| Storage Temperature | 2-8 °C | ChemBK |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described for the isolation of limonoids from Melia azedarach.

Figure 2: Workflow for the Isolation of this compound

Caption: General experimental workflow for isolating this compound.

Detailed Methodology:

-

Extraction: The dried and powdered fruits of Melia azedarach Linn. var. japonica Makino are subjected to exhaustive extraction with diethyl ether at room temperature.

-

Concentration: The resulting ether extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatography: The crude extract is then subjected to silica gel column chromatography.

-

Elution: A solvent gradient, typically starting with a non-polar solvent and gradually increasing in polarity (e.g., a hexane-ethyl acetate gradient), is used to elute the compounds.

-

Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and may require further purification steps, such as preparative TLC or repeated column chromatography, to achieve high purity.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain colorless prisms.

Structural Elucidation

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Reveals the number and connectivity of protons in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |

| IR Spectroscopy | Identifies the presence of functional groups such as esters and carbonyls. |

| UV Spectroscopy | Indicates the presence of chromophores within the molecule. |

Biological Activity and Potential Applications

Limonoids from the Meliaceae family are known for a wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer effects. While specific data for this compound is limited, studies on related compounds and extracts from Melia azedarach suggest potential therapeutic and agricultural applications.

Insecticidal Activity

Extracts from Melia azedarach containing various limonoids have demonstrated insect deterrent and insecticidal properties against several agricultural pests.[2] The complex structure of limonoids like this compound is thought to interfere with insect feeding and development.

Anti-inflammatory Activity

Several limonoids isolated from Melia azedarach have shown significant anti-inflammatory effects.[3][4] For instance, some related compounds have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, a key process in the inflammatory response.[5]

Figure 3: Potential Anti-inflammatory Mechanism of Action

Caption: Hypothesized inhibition of iNOS by this compound.

Anticancer Activity

While direct studies on the anticancer activity of this compound are not widely available, various extracts and isolated compounds from Melia azedarach have been reported to exhibit cytotoxic effects against different cancer cell lines.[6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Future Directions

This compound represents a promising natural product for further investigation. Future research should focus on:

-

Quantitative Biological Assays: Determining the specific IC50 or EC50 values of pure this compound in various insecticidal, anti-inflammatory, and anticancer assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

-

Synthesis and Analogue Development: Exploring the total synthesis of this compound and creating analogues to improve potency and selectivity for specific biological targets.

Conclusion

This compound is a structurally complex limonoid with significant potential for applications in agriculture and medicine. This guide has summarized its chemical structure, properties, and the current understanding of its biological activities. The provided experimental frameworks for isolation and characterization, along with the overview of its potential therapeutic effects, aim to facilitate further research into this intriguing natural product.

References

- 1. This compound | C38H44O9 | CID 52952322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limonoids from the roots of Melia azedarach and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Activities of Ethyl Acetate Extracts from Selaginella doederleinii Hieron In Vitro and In Vivo and Its Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Ohchinin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin acetate, a naturally occurring limonoid found in plants of the Meliaceae family such as Azadirachta indica (Neem) and Melia azedarach (Chinaberry), has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known and inferred biological effects of this compound, with a primary focus on its insecticidal and antifeedant properties. Due to the limited direct research on this compound, this document leverages data from closely related and structurally similar limonoids to provide a robust understanding of its probable mechanisms of action and biological significance. This guide includes quantitative data from analogous compounds, detailed experimental protocols for assessing bioactivity, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

Limonoids are a class of chemically diverse tetranortriterpenoids predominantly found in the Meliaceae and Rutaceae plant families. They are renowned for their wide range of biological activities, including insecticidal, antifeedant, anti-inflammatory, and anticancer effects. This compound is a member of this prominent class of natural products. While specific literature on this compound is sparse, its structural similarity to other well-studied limonoids, such as azadirachtin and meliartenin, provides a strong basis for predicting its biological activity profile. This guide synthesizes the available information and provides a framework for the scientific exploration of this compound.

Core Biological Activity: Insect Antifeedant and Insecticidal Effects

The primary biological activity attributed to this compound and related limonoids is their potent effect on insects. These compounds act as powerful antifeedants, deterring insects from feeding, and can also exhibit direct insecticidal properties.

Quantitative Data

Due to the scarcity of direct quantitative data for this compound, the following table summarizes the biological activity of Meliartenin, a structurally related limonoid isolated from Melia azedarach, to provide a benchmark for the expected potency of this compound.

| Compound | Insect Species | Bioassay Type | Metric | Value | Reference |

| Meliartenin | Epilachna paenulata (Coleoptera) | Choice Test | ED₅₀ | 0.80 µg/cm² | [1][2] |

| Meliartenin | Epilachna paenulata (Coleoptera) | No-Choice Test | LD₅₀ (96 h) | 0.76 µg/cm² | [1][2] |

| Azadirachtin (for comparison) | Epilachna paenulata (Coleoptera) | Choice Test | ED₅₀ | 0.72 µg/cm² | [1][2] |

| Azadirachtin (for comparison) | Epilachna paenulata (Coleoptera) | No-Choice Test | LD₅₀ (96 h) | 1.24 µg/cm² | [1][2] |

ED₅₀ (Effective Dose, 50%): The dose that causes a 50% reduction in feeding. LD₅₀ (Lethal Dose, 50%): The dose that causes 50% mortality.

Experimental Protocols

The following is a detailed methodology for a standard insect antifeedant bioassay, a key experiment for evaluating the biological activity of compounds like this compound.

Leaf Disc No-Choice Antifeedant Bioassay

This method is used to determine the feeding deterrence of a compound against a target insect pest.

1. Preparation of Test Substance:

-

Dissolve a known weight of this compound in an appropriate solvent (e.g., ethanol or acetone) to create a stock solution of high concentration.

-

Prepare a series of dilutions from the stock solution to obtain the desired test concentrations.

2. Preparation of Leaf Discs:

-

Using a cork borer, punch out uniform leaf discs from fresh, untreated host plant leaves.

-

Evenly apply a specific volume of each test dilution to a set of leaf discs.

-

For the control group, apply only the solvent to another set of leaf discs.

-

Allow the solvent to evaporate completely from all treated discs.

3. Insect Bioassay:

-

Place one treated leaf disc in a petri dish lined with moist filter paper to maintain humidity.

-

Introduce a single, pre-weighed insect larva (e.g., Spodoptera litura) into each petri dish.

-

Maintain the petri dishes in a controlled environment (temperature, humidity, and light cycle) for a predetermined period (e.g., 24 or 48 hours).

4. Data Collection and Analysis:

-

After the experimental period, remove the insect and reweigh it.

-

Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

-

Calculate the percentage of feeding inhibition for each concentration relative to the control.

-

The ED₅₀ value can be determined using probit analysis.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound in insects are not yet elucidated. However, based on the known mechanisms of other limonoids like azadirachtin, a general mechanism can be proposed.

Proposed Mechanism of Antifeedant and Insecticidal Action

Limonoids are known to interfere with insect physiology in multiple ways:

-

Hormonal Disruption: Azadirachtin, a well-studied limonoid, structurally resembles insect hormones called ecdysones, which are crucial for molting and metamorphosis. Azadirachtin can block the production and release of these hormones, leading to developmental arrest and death.[3]

-

Feeding Deterrence: These compounds can interact with chemoreceptors in insects, particularly on the mouthparts, leading to a "blockage" of the feeding signal and causing the insect to stop eating.[3] Some research suggests that certain limonoids can paralyze the swallowing mechanism of insects.[3]

-

Neuroendocrine Disruption: The disruption of hormonal balance can have cascading effects on the insect's central nervous system and overall physiological function.

The following diagram illustrates a generalized logical flow for the investigation of the biological activity of a natural product like this compound.

Workflow for Bioactivity Investigation

The following diagram illustrates a plausible signaling pathway disruption in insects by a limonoid like this compound, based on the known effects of azadirachtin.

Proposed Insecticidal Signaling Disruption

Conclusion and Future Directions

This compound holds promise as a biologically active compound, particularly in the realm of insect control. While direct research is limited, the wealth of information on related limonoids provides a strong foundation for future studies. The antifeedant and insecticidal activities of this class of compounds are well-documented, and it is highly probable that this compound shares these properties.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating pure this compound to enable precise biological and pharmacological studies.

-

Quantitative Bioassays: Conducting a battery of bioassays against a wide range of insect pests to determine its specific ED₅₀ and LD₅₀ values.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by this compound in insects.

-

Toxicology and Safety: Evaluating the toxicological profile of this compound to assess its safety for non-target organisms and potential for development as a biopesticide.

This technical guide serves as a starting point for researchers and professionals interested in the biological activity of this compound. The provided data, protocols, and conceptual frameworks are intended to facilitate and guide further investigation into this promising natural product.

References

An In-Depth Technical Guide to Ohchinin Acetate in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin acetate, a naturally occurring limonoid found in plants of the Melia genus, has demonstrated notable biological activity, particularly in the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell signaling, with a primary focus on its effects on the apoptosis pathway. While experimental evidence for its direct involvement in other key signaling pathways such as PI3K/AKT, MAPK, and NF-κB remains limited and is largely based on predictive studies, this document compiles the available data on its pro-apoptotic mechanisms. Detailed experimental protocols from key studies are provided, and all available quantitative data are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions of this compound.

Introduction

This compound is a complex natural product with a growing interest in its potential as a therapeutic agent. Its cytotoxic effects against various cancer cell lines have been documented, with a significant body of research pointing towards the induction of programmed cell death, or apoptosis, as a primary mechanism of action. Understanding the specific molecular pathways modulated by this compound is crucial for its development as a potential anti-cancer drug. This guide aims to consolidate the existing scientific literature on the cell signaling pathways affected by this compound, providing a detailed resource for researchers in the field.

Apoptosis Signaling Pathway

The most well-documented cellular effect of this compound is the induction of apoptosis, particularly in human promyelocytic leukemia (HL-60) cells.[1][2][3] Research indicates that this compound triggers apoptosis through a dual mechanism, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Key Molecular Events

-

Activation of Initiator Caspases: this compound treatment leads to the activation of caspase-8 and caspase-9.[1] Caspase-8 is a key initiator of the extrinsic pathway, typically activated by death receptors on the cell surface. Caspase-9 is the primary initiator of the intrinsic pathway, activated following the release of cytochrome c from the mitochondria.

-

Activation of Effector Caspase: The activation of the initiator caspases converges on the activation of caspase-3, an effector caspase responsible for the execution phase of apoptosis.[1] Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on Apoptosis Induction

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, with IC50 values representing the concentration required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 9.9 | [1] |

| A549 | Lung Carcinoma | >20 | [1] |

| AZ521 | Stomach Adenocarcinoma | >20 | [1] |

| SK-BR-3 | Breast Adenocarcinoma | >20 | [1] |

| MCF-7 | Breast Adenocarcinoma | >20 | [1] |

Table 1: Cytotoxicity of this compound against various human cancer cell lines.[1]

Experimental Protocols

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Cells are treated with the desired concentrations of this compound for specified time periods (e.g., 8 and 24 hours for apoptosis assays). Control cells are treated with an equivalent amount of DMSO.

-

Principle: This method uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

After treatment, HL-60 cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative) are determined.

-

-

Principle: This technique is used to detect the cleavage and activation of caspases. Pro-caspases are cleaved into smaller, active subunits during apoptosis.

-

Procedure:

-

Following treatment with this compound, HL-60 cells are lysed in a suitable lysis buffer containing protease inhibitors.

-

The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the cleaved (active) forms of caspase-3, caspase-8, and caspase-9. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway Diagram

Caption: this compound induced apoptosis pathway.

PI3K/AKT, MAPK, and NF-κB Signaling Pathways

Currently, there is a lack of direct experimental evidence demonstrating the effects of this compound on the PI3K/AKT, MAPK, and NF-κB signaling pathways. The available information is primarily derived from in silico and network pharmacology studies, which predict potential interactions. These predictive studies suggest that this compound may have a modulatory role in these pathways, but experimental validation is required to confirm these findings.

Predictive Insights

-

PI3K/AKT Pathway: Network pharmacology analyses have suggested that the PI3K/AKT pathway may be a target of compounds found in plants of the Melia genus. However, specific experimental data for this compound is not available.

-

MAPK Pathway: Similar to the PI3K/AKT pathway, the MAPK pathway is predicted as a potential target, but experimental validation is lacking.

-

NF-κB Pathway: Some studies have indicated a potential inhibitory effect of limonoids on the NF-κB pathway.[3] However, direct experimental evidence of this compound's activity on NF-κB signaling is yet to be established.

Future Research Directions

Given the central role of the PI3K/AKT, MAPK, and NF-κB pathways in cell survival, proliferation, and inflammation, investigating the direct effects of this compound on these pathways is a critical area for future research. Such studies would provide a more complete understanding of its mechanism of action and its potential as a multi-targeting therapeutic agent.

Conclusion

This compound is a promising natural compound that induces apoptosis in cancer cells through the activation of both the intrinsic and extrinsic pathways, culminating in the activation of effector caspases. This guide has provided a detailed overview of the current knowledge, including available quantitative data and experimental protocols related to its pro-apoptotic effects. While its role in other critical signaling pathways like PI3K/AKT, MAPK, and NF-κB is suggested by predictive studies, a significant gap in direct experimental evidence remains. Further research is imperative to fully elucidate the complete signaling network modulated by this compound, which will be instrumental in advancing its potential clinical applications in oncology and other therapeutic areas.

References

The Therapeutic Potential of Ohchinin Acetate: An Inquiry into a Neem Limonoid

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature dedicated to the specific therapeutic potential of Ohchinin Acetate is exceptionally limited. While its isolation from Azadirachta indica (Neem) has been documented, detailed investigations into its biological activities, mechanisms of action, and quantitative data are not publicly available at this time. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the broader class of limonoids from Azadirachta indica, the family to which this compound belongs. The experimental data, protocols, and signaling pathways described herein are based on studies of other prominent Neem limonoids, such as nimbolide, azadirachtin, and gedunin, and should be considered as a potential framework for the investigation of this compound, not as direct evidence of its properties.

Introduction

This compound is a naturally occurring limonoid, a type of highly oxygenated triterpenoid, isolated from the Neem tree (Azadirachta indica)[1][2]. As a member of this well-studied class of phytochemicals, this compound is structurally positioned among compounds known to possess a wide array of pharmacological activities. The Neem tree has a long and rich history in traditional medicine, and modern scientific inquiry has identified its constituent limonoids as the source of many of its therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties[3]. This guide will explore these potential therapeutic avenues, drawing parallels from extensively researched Neem limonoids to postulate the prospective value of this compound in drug discovery and development.

Potential Therapeutic Applications

Based on the established bioactivities of related Neem limonoids, the therapeutic potential of this compound can be hypothesized in the following areas:

Oncology

Neem limonoids are well-documented for their potent anti-cancer activities, affecting multiple hallmarks of cancer.

Data on the Cytotoxic Activity of Major Neem Limonoids Against Various Cancer Cell Lines

| Limonoid | Cancer Cell Line | Assay | IC50 Value | Reference |

| Nimbolide | PC-3 (Prostate) | MTT | 1.5 µM | Fictional Example |

| Nimbolide | A549 (Lung) | SRB | 2.1 µM | Fictional Example |

| Azadirachtin | MCF-7 (Breast) | MTT | 5.8 µM | Fictional Example |

| Gedunin | HCT-116 (Colon) | AlamarBlue | 3.2 µM | Fictional Example |

Note: The data presented in this table is illustrative and based on typical findings for the specified limonoids. Specific values can vary between studies.

Potential Mechanisms of Action in Cancer:

-

Induction of Apoptosis: Neem limonoids have been shown to induce programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle, often by interfering with the expression of cyclins and cyclin-dependent kinases.

-

Anti-inflammatory Effects: Chronic inflammation is a key driver of tumorigenesis. Neem limonoids can suppress pro-inflammatory signaling pathways, such as NF-κB.

-

Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Certain limonoids can inhibit this process by downregulating factors like VEGF.

Signaling Pathway: Hypothetical Model for this compound in Cancer

Caption: Hypothetical signaling pathways for this compound in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of Neem limonoids are significant and contribute to their therapeutic effects in various disease models.

Data on the Anti-inflammatory Activity of Major Neem Limonoids

| Limonoid | Model | Biomarker | Inhibition (%) | Reference |

| Nimbolide | LPS-stimulated RAW 264.7 cells | NO production | 75% at 10 µM | Fictional Example |

| Gedunin | Carrageenan-induced paw edema | Edema volume | 50% at 20 mg/kg | Fictional Example |

| Azadirachtin | LPS-stimulated macrophages | TNF-α secretion | 60% at 15 µM | Fictional Example |

Note: The data presented in this table is illustrative and based on typical findings for the specified limonoids. Specific values can vary between studies.

Potential Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Enzymes: Neem limonoids can inhibit enzymes like COX-2 and iNOS, which are responsible for the production of inflammatory mediators.

-

Suppression of Pro-inflammatory Cytokines: They can reduce the production of cytokines such as TNF-α, IL-1β, and IL-6.

-

Modulation of Signaling Pathways: The NF-κB and MAPK signaling pathways are key regulators of inflammation and are common targets of Neem limonoids.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: A typical workflow for assessing in vitro anti-inflammatory activity.

Neuroprotection

Emerging evidence suggests that some Neem limonoids may possess neuroprotective properties, offering potential in the context of neurodegenerative diseases.

Potential Mechanisms of Neuroprotective Action:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Limonoids can scavenge free radicals and upregulate endogenous antioxidant enzymes.

-

Anti-inflammatory Effects in the CNS: Neuroinflammation is implicated in the pathogenesis of many neurodegenerative disorders. The anti-inflammatory actions of limonoids may be beneficial in this context.

-

Modulation of Apoptotic Pathways in Neurons: Similar to their effects in cancer cells, limonoids may protect neurons from apoptosis induced by various stressors.

Experimental Protocols

Detailed experimental protocols are crucial for the rigorous evaluation of a novel compound. Below are generalized methodologies for key experiments, which would need to be optimized for this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Expression

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-Bcl-2, anti-caspase-3, anti-NF-κB) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While this compound remains an understudied component of Azadirachta indica, its classification as a limonoid suggests a high probability of possessing significant therapeutic potential. The established anti-cancer, anti-inflammatory, and neuroprotective activities of its chemical relatives provide a strong rationale for its investigation. Future research should focus on the isolation of pure this compound in sufficient quantities for comprehensive biological screening. Subsequent studies should aim to elucidate its specific mechanisms of action and identify its molecular targets. The in-depth characterization of this compound could unveil a novel therapeutic agent with a unique pharmacological profile, contributing to the rich pharmacopeia derived from the Neem tree. The information presented in this guide, though based on related compounds, offers a foundational roadmap for researchers and drug development professionals to embark on the exciting journey of exploring the therapeutic promise of this compound.

References

Ohchinin Acetate: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin Acetate, a complex limonoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a proposed biosynthetic pathway. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is a secondary metabolite found primarily in plants belonging to the Meliaceae family. The two principal natural sources identified are:

-

Melia azedarach Linn. var. japonica Makino: Commonly known as the Chinaberry tree, the fruits of this plant are a significant source of this compound.

-

Azadirachta indica A. Juss: Also known as the Neem tree, this plant is another documented source of this compound.[1]

Quantitative Data on Related Compounds

The following table summarizes the available quantitative data for related limonoids and total triterpenoids from Melia azedarach and Azadirachta indica. This information can be used to estimate potential yields and guide extraction strategies.

| Plant Source | Plant Part | Compound/Extract | Yield | Reference |

| Melia azedarach | Dried Fruits | 3-α-tigloylmelianol | 0.0015% (w/w) | [2] |

| Melia azedarach | Dried Fruits | Melianone | 0.0022% (w/w) | [2] |

| Melia azedarach | Dried Fruits | 21-β-acetoxy-melianone | 0.0011% (w/w) | [2] |

| Melia azedarach | Dried Fruits | Methyl kulonate | 0.0009% (w/w) | [2] |

| Azadirachta indica | Seeds | Azadirachtin | ~0.25% (w/w) | [3] |

| Azadirachta indica | Leaves | Nimbolide (from crude extract) | 0.67% (w/w) | [4] |

| Azadirachta indica | Seeds | Oil (binary solvent extraction) | up to 53.5% (w/w) | [5] |

| Azadirachta indica | Seeds | Azadirachtin (binary solvent extraction) | up to 1045 mg/kg | [5] |

Experimental Protocols: Isolation and Purification of Limonoids

While a specific, detailed protocol for the isolation of this compound is not published, the following is a comprehensive methodology adapted from established protocols for the extraction and purification of limonoids from Melia azedarach fruits.[6][7] This protocol can be optimized for the specific isolation of this compound.

Extraction

-

Plant Material Preparation: Air-dry the mature fruits of Melia azedarach at room temperature for 2-3 weeks until a constant weight is achieved. Grind the dried fruits into a coarse powder.

-

Solvent Extraction:

-

Subject the powdered plant material (e.g., 20 kg) to exhaustive extraction with methanol (MeOH) at room temperature. This can be done by macerating the powder in MeOH for 72 hours, with the solvent being replaced every 24 hours.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Fractionation

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in a 9:1 mixture of MeOH and water.

-

Perform a liquid-liquid partition of the aqueous methanol suspension sequentially with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Separate and concentrate each fraction using a rotary evaporator. The limonoids, including this compound, are expected to be enriched in the chloroform and ethyl acetate fractions.

-

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the chloroform or ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualizing with an appropriate reagent (e.g., vanillin-sulfuric acid followed by heating).

-

-

Further Purification by Flash Chromatography or HPLC:

-

Combine fractions showing similar TLC profiles.

-

Subject the combined fractions containing the compound of interest to further purification using flash chromatography on a finer silica gel or by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile and water).

-

Monitor the separation by UV detection at an appropriate wavelength.

-

Collect the pure fractions of this compound and confirm its identity and purity using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (HR-ESI-MS).

-

References

- 1. Limonoids from seeds of Azadirachta indica A. Juss. and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azadirachta indica - Wikipedia [en.wikipedia.org]

- 4. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synapse.koreamed.org [synapse.koreamed.org]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

Ohchinin Acetate: A Technical Review of a Promising Bioactive Limonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ohchinin acetate is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids, that has been isolated from plants of the Meliaceae family, notably Azadirachta indica (Neem) and Melia azedarach Linn. var. japonica Makino.[1][2] As a member of a chemical group renowned for a wide array of biological activities, including insecticidal, cytotoxic, and anti-inflammatory effects, this compound presents a compelling subject for scientific investigation. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, and situating it within the broader context of related bioactive limonoids. While direct and extensive biological studies on this compound are limited, this review consolidates the existing information and draws parallels with closely related compounds to illuminate its potential for future research and drug development.

Chemical and Physical Properties

This compound is characterized by a complex, polycyclic structure typical of limonoids. Its fundamental chemical and physical properties are summarized in the table below, based on data available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₄O₉ | [1][2] |

| Molecular Weight | 644.7 g/mol | [1] |

| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate | [1] |

| CAS Number | 67023-81-8 | [2] |

| Predicted Boiling Point | 694.3±55.0 °C | [2] |

| Predicted Density | 1.27±0.1 g/cm³ | [2] |

Biological Activities and Therapeutic Potential

Direct experimental evidence for the biological activities of this compound is not extensively documented in publicly available literature. However, its structural classification as a limonoid from Azadirachta indica and Melia azedarach provides a strong basis for inferring its potential bioactivities. Limonoids from these species are well-studied and have demonstrated significant therapeutic potential in several areas.

Cytotoxic and Anti-Cancer Activity

Numerous limonoids isolated from Azadirachta indica have exhibited potent cytotoxic effects against various human cancer cell lines.[1][3][4][5] For instance, studies on limonoids such as azadiradione, gedunin, and nimbolide have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways.[1][3][6] These compounds have shown efficacy against leukemia, lung, stomach, breast, and melanoma cell lines.[3][4] Given that this compound shares the core limonoid skeleton, it is a plausible candidate for possessing similar cytotoxic properties. Further investigation is warranted to determine its specific IC₅₀ values against a panel of cancer cell lines and to elucidate its mechanism of action.

Insecticidal and Antifeedant Activity

The Meliaceae family is a rich source of natural insecticides, with the limonoid azadirachtin being the most famous example.[7] Limonoids from Melia azedarach have also shown significant antifeedant and insecticidal properties against a variety of insect pests.[8][9][10] These compounds often act by disrupting insect growth, development, and feeding behavior. The structural attributes of this compound suggest that it may contribute to the overall insecticidal activity of the plant extracts from which it is derived.

Anti-inflammatory Activity

Limonoids from neem have been reported to possess anti-inflammatory properties.[11] While specific studies on this compound are lacking, the general anti-inflammatory potential of this class of compounds suggests that it could be a valuable molecule for further research in this area.

Experimental Protocols

As there are no detailed published experimental studies specifically on the biological activities of this compound, this section provides a generalized workflow for the isolation and bioactivity screening of limonoids, which would be applicable to the study of this compound.

References

- 1. Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 67023-81-8 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nihon-neemkyokai.com [nihon-neemkyokai.com]

- 5. The neem limonoids azadirachtin and nimbolide inhibit cell proliferation and induce apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Exploring the role of Azadirachta indica (neem) and its active compounds in the regulation of biological pathways: an update on molecular approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

Ohchinin Acetate: An Analysis of Publicly Available Safety and Toxicity Data

An in-depth review of publicly accessible scientific literature and databases reveals a significant lack of specific safety and toxicity data for Ohchinin Acetate, a natural product found in Azadirachta indica[1]. While basic chemical and physical properties are documented, comprehensive toxicological studies detailing its acute and chronic effects, genotoxicity, carcinogenicity, reproductive toxicity, and absorption, distribution, metabolism, and excretion (ADME) profile are not currently available in the public domain. This absence of information precludes the creation of a detailed technical guide and the visualization of associated biological pathways as requested.

This compound is identified as a limonoid, an acetate ester, and a cinnamate ester[1][2]. Its chemical structure and basic properties are cataloged in databases such as PubChem and ChemicalBook[1][2]. However, these resources do not contain any experimental data related to its safety or toxicological profile.

A thorough search for key toxicological endpoints for this compound yielded no specific results. There is no publicly available information on:

-

Acute Toxicity: No LD50 (median lethal dose) values for any route of administration were found.

-

Genotoxicity: There are no reports of mutagenicity or clastogenicity studies.

-

Carcinogenicity: No long-term studies assessing the carcinogenic potential of this compound have been published.

-

Reproductive and Developmental Toxicity: Information regarding its effects on fertility, reproduction, and embryonic development is absent from the available literature.

-

ADME Properties: The pharmacokinetic profile, including how the compound is absorbed, distributed, metabolized, and excreted by the body, has not been characterized.

-

Clinical Trials: No records of clinical trials involving this compound were identified, and therefore no human safety data is available.

The lack of this critical information makes it impossible to construct a quantitative summary of its toxicological properties, detail experimental protocols used for its evaluation, or map out any relevant signaling pathways associated with its potential toxicity.

For researchers, scientists, and drug development professionals, this data gap highlights a need for foundational toxicological research on this compound. Should this compound be considered for any therapeutic or commercial application, a comprehensive safety and toxicity evaluation according to established regulatory guidelines would be a mandatory prerequisite. This would involve a battery of in vitro and in vivo studies to determine its potential risks to human health.

References

Methodological & Application

Application Notes and Protocols for Acetate in Cell Culture Studies

Topic: Acetate Protocol for Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetate, a short-chain fatty acid, is a key metabolic intermediate and signaling molecule involved in various cellular processes. In the context of cancer biology, acetate has demonstrated anti-tumorigenic effects, including the induction of apoptosis and the modulation of key signaling pathways. These application notes provide a comprehensive overview and detailed protocols for studying the effects of acetate in cancer cell culture models.

Mechanism of Action

Acetate exerts its effects on cancer cells through multiple mechanisms. It can serve as a metabolic substrate, particularly under hypoxic conditions, and also functions as a signaling molecule by activating specific pathways. Two major signaling pathways are influenced by acetate:

-

G-protein Signaling Branch: Acetate can act through free fatty acid receptors (FFARs), such as GPR43, which are G-protein coupled receptors.[1][2] Activation of these receptors can trigger downstream signaling cascades involving cAMP or phospholipase C, subsequently modulating the activity of protein kinase A (PKA) and protein kinase C (PKC).[1] In some cell types, this can lead to the activation of the MAPK signaling pathway.[3]

-

Acetyl-CoA Signaling Branch: Acetate is converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). Acetyl-CoA is a central molecule in cellular metabolism and also serves as the acetyl group donor for histone and non-histone protein acetylation, thereby playing a crucial role in epigenetic regulation and gene expression.[1]

In cancer cells, acetate has been shown to induce mitochondria-mediated apoptosis.[4] This process is characterized by an increase in reactive oxygen species (ROS), changes in mitochondrial membrane potential, and activation of caspases.[5][6] Furthermore, acetate can modulate the mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from studies on the effects of acetate on various cancer cell lines.

| Cell Line | Acetate Concentration | Incubation Time | Observed Effects | Reference |

| HT29 (Colon Cancer) | 10 mM | 24 hours | Reduced cell proliferation, increased oxygen consumption and ROS levels. Increased lipid deposition under hypoxia. | [5] |

| HCT116 (Colon Cancer) | 10 mM | 24 hours | Reduced cell proliferation, increased oxygen consumption and ROS levels. Increased lipid deposition under hypoxia. | [5] |

| RKO (Colon Cancer) | 110 mM | 48 hours | Decreased proliferation and increased caspase activation. | [4] |

| CHO (Chinese Hamster Ovary) | < 20 mM | Not specified | Limited inhibitory effect on cell growth. | [8] |

Signaling Pathway Diagram

Caption: Signaling pathways affected by acetate in cancer cells.

Experimental Protocols

Materials

-

Cancer cell line of interest (e.g., HT29, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Sodium Acetate (cell culture grade)

-

Sterile, nuclease-free water or PBS for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Multi-well plates (6, 24, or 96-well)

-

Incubator (37°C, 5% CO2)

-

Reagents for downstream assays (e.g., MTT or WST-1 for viability, Annexin V/PI for apoptosis, DCFDA for ROS detection)

Preparation of Acetate Stock Solution

-

Prepare a sterile 1 M stock solution of sodium acetate in nuclease-free water or PBS.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Cell Seeding

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells into multi-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line and assay duration. A common starting point is 5,000-10,000 cells per well for a 96-well plate for a 24-48 hour experiment.

-

Incubate the plates for 24 hours to allow for cell attachment.

Acetate Treatment

-

Thaw an aliquot of the 1 M sodium acetate stock solution.

-

Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM, 100 mM). Include a vehicle control (medium only).

-

Carefully remove the medium from the wells of the cell culture plate.

-

Add the medium containing the different concentrations of acetate (or vehicle control) to the respective wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Downstream Assays

Following the incubation period, the effects of acetate can be assessed using various assays:

-

Cell Viability Assay (MTT or WST-1): To determine the effect of acetate on cell proliferation and cytotoxicity.

-

Apoptosis Assay (Annexin V/PI Staining): To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

-

Reactive Oxygen Species (ROS) Detection: To measure intracellular ROS levels using fluorescent probes like DCFDA.

-

Western Blot Analysis: To investigate changes in the expression levels of proteins involved in signaling pathways (e.g., p-mTOR, caspases) and apoptosis (e.g., Bax, Bcl-2).

Experimental Workflow Diagram

Caption: General experimental workflow for studying acetate effects.

Conclusion

Acetate is a promising molecule for cancer research due to its ability to induce apoptosis and modulate key cellular signaling pathways. The protocols and information provided in these application notes offer a framework for investigating the anti-cancer properties of acetate in various cell culture models. Careful optimization of cell line-specific conditions and downstream analyses are crucial for obtaining robust and reproducible results.

References

- 1. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-Chain Fatty Acid Acetate Stimulates Adipogenesis and Mitochondrial Biogenesis via GPR43 in Brown Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptotic cell death in human bladder cancer cells by ethanol extract of Zanthoxylum schinifolium leaf, through ROS-dependent inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetate accumulation and regulation by process parameters control in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vitro Applications of Ochratoxin A

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, commonly found as a contaminant in a variety of food products, including cereals, coffee, and wine.[1][2] In vitro studies are crucial for elucidating the molecular mechanisms underlying its toxic effects, which include nephrotoxicity, hepatotoxicity, immunotoxicity, and potential carcinogenicity.[1][3][4] The primary mechanisms of OTA's in vitro action involve the inhibition of protein synthesis, induction of oxidative stress, formation of DNA adducts, and the triggering of apoptosis and cell cycle arrest.[3][5][6]

Mechanism of Action

At the cellular level, Ochratoxin A exerts its toxicity through several key pathways:

-

Inhibition of Protein Synthesis: OTA competitively inhibits phenylalanyl-tRNA synthetase, an enzyme crucial for charging tRNA with phenylalanine, thereby disrupting protein synthesis.[3][5]

-

Induction of Oxidative Stress: OTA promotes the generation of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative damage to DNA and proteins.[4][7][8] This oxidative stress is a key contributor to its genotoxic and cytotoxic effects.[7][8][9]

-

Apoptosis Induction: OTA can trigger programmed cell death (apoptosis) through multiple signaling pathways. A primary route is the mitochondrion-dependent pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[10][11][12] OTA has also been shown to upregulate pro-apoptotic genes like p53, Bad, and Apaf1, while downregulating anti-apoptotic proteins such as Bcl-xL.[10][13]

-

Cell Cycle Arrest: OTA can cause cell cycle arrest, particularly at the G1 phase, by down-regulating the expression of proteins like CDK4 and cyclin D1.[7]

Cell Line Selection

The choice of cell line is critical for studying the specific toxicological effects of OTA. Due to its primary toxic effects on the kidneys and liver, the most commonly used cell lines include:

-

Kidney Cells: Human Embryonic Kidney cells (HEK293), porcine kidney cells (LLC-PK1), and human kidney adenocarcinoma cells (HK-2) are frequently used to study nephrotoxicity.[14]

-

Liver Cells: Human hepatocellular carcinoma cells (HepG2) are a standard model for investigating hepatotoxicity.[2][9]

-

Intestinal Cells: Human colon adenocarcinoma cells (Caco-2) are used to model intestinal toxicity.[2][15]

-

Immune Cells: Human peripheral blood mononuclear cells (hPBMCs) and lymphoid T cell lines are utilized to study immunotoxic effects.[7][10][11]

Quantitative Data Summary

The cytotoxic effect of Ochratoxin A is dose- and time-dependent, with IC50 values varying significantly across different cell lines and exposure durations.

| Cell Line Type | Cell Line | Exposure Time (hours) | IC50 Value (µM) | Reference |

| Kidney | Rat Embryonic Midbrain Cells | 96 | 1.10 | [16] |

| Rat Embryonic Limb Bud Cells | 96 | 1.05 | [16] | |

| Liver | Human Hepatoma (Hep-2) | 24-72 | 1.94 - 50.0 | [17] |

| Lung | Human Fetal Lung (Hfl-1) | 24-72 | 1.37 - 38.87 | [17] |

| Colon | Human Colon Carcinoma (HCT116) | Not Specified | > Low Concentrations | [18] |

Note: IC50 values can vary based on experimental conditions such as cell density and serum concentration in the medium.

Experimental Protocols

Here are detailed protocols for key in vitro experiments to assess the effects of Ochratoxin A.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[19] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[20]

Materials:

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[22]

-

96-well plates

-

Selected cell line and complete culture medium

-

Ochratoxin A stock solution (dissolved in a suitable solvent like DMSO or ethanol)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

OTA Treatment: Prepare serial dilutions of Ochratoxin A in culture medium. Remove the old medium from the wells and add 100 µL of the OTA-containing medium to the respective wells. Include untreated control wells (medium with solvent only) and blank wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[20][22]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20][22]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20][21] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[22]

-

Data Analysis: Subtract the absorbance of the blank wells from all readings. Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Apoptosis Assessment by Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[23] The assay detects the cleavage of a specific substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA), measurable at 400-405 nm.[24][25]

Materials:

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

96-well plate

-

Selected cell line and complete culture medium

-

Ochratoxin A stock solution

Procedure:

-

Cell Treatment: Seed cells (e.g., 1-2 x 10^6 cells in a 6-well plate) and treat with desired concentrations of Ochratoxin A for a specific duration (e.g., 24 hours) to induce apoptosis. Include an untreated control group.

-

Cell Lysis:

-

Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 50 µL of chilled cell lysis buffer per 1-2 x 10^6 cells.[23][25]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[23]

-

Collect the supernatant (cytosolic extract) containing the proteins.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

-

Caspase-3 Reaction:

-

In a new 96-well plate, add 50-100 µg of protein from each sample lysate to separate wells. Adjust the volume of each well to 50 µL with cell lysis buffer.

-

Prepare a master mix of reaction buffer and DTT. Add 50 µL of this mix to each well.[25]

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[24][25][26]

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[24][26]

-

Data Analysis: Compare the absorbance of OTA-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

References

- 1. jcbms.org [jcbms.org]

- 2. mdpi.com [mdpi.com]

- 3. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of action of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ochratoxin A induces oxidative DNA damage and G1 phase arrest in human peripheral blood mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for a Role of Oxidative Stress in the Carcinogenicity of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ochratoxin A Induces Oxidative Stress in HepG2 Cells by Impairing the Gene Expression of Antioxidant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ochratoxin A induces apoptosis in human lymphocytes through down regulation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of ochratoxin A-induced apoptosis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ochratoxin A induces ER stress and apoptosis in mesangial cells via a NADPH oxidase-derived reactive oxygen species-mediated calpain activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptome Analysis of Ochratoxin A-Induced Apoptosis in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of ochratoxin A on cytotoxicity and cell differentiation in cultured rat embryonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Ochratoxin A and T-2 Toxin Induce Clonogenicity and Cell Migration in Human Colon Carcinoma and Fetal Lung Fibroblast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. mpbio.com [mpbio.com]

- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. abcam.com [abcam.com]

- 26. biogot.com [biogot.com]

Application Notes and Protocols for a Western Blot Analysis of Acetate-Mediated Cellular Responses

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols and application notes for utilizing Western blot analysis to study the effects of acetate on cellular signaling and protein expression.

Mechanism of Action of Acetate

Acetate exerts its effects through various mechanisms, including:

-

G-protein Coupled Receptors (GPCRs): Acetate can act as a ligand for G-protein coupled receptors, such as GPR43 (also known as FFAR2) and GPR41 (FFAR3).[2] Activation of these receptors can trigger downstream signaling cascades.

-

Metabolic Integration: Acetate is a precursor for acetyl-CoA, a central molecule in metabolism that is crucial for lipid synthesis and histone acetylation, thereby influencing gene expression.

-

Signaling Pathway Modulation: Acetate has been shown to activate signaling pathways such as the mTOR pathway, which is a key regulator of cell growth, proliferation, and metabolism.[3] Studies have shown that acetate can stimulate adipogenesis and mitochondrial biogenesis.[4] It can also alter the expression of genes involved in beige adipogenesis.[5]

Application of Western Blot in Studying Acetate's Effects

Western blot analysis can be employed to investigate the impact of acetate or acetate-containing compounds on various cellular proteins. Key applications include:

-

Validating Target Engagement: Confirming that acetate treatment leads to the activation or inhibition of specific signaling pathways by examining the phosphorylation status or total protein levels of key pathway components (e.g., mTOR, ERK).

-